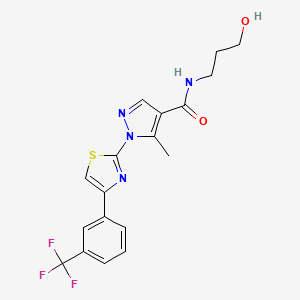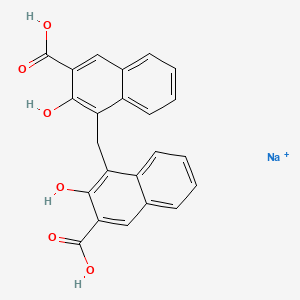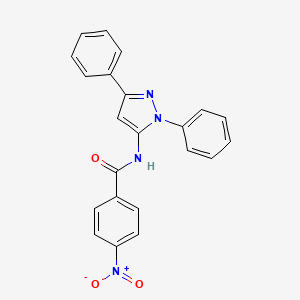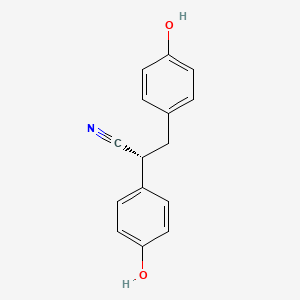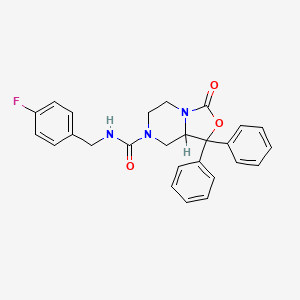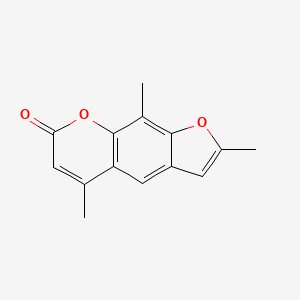
CCR2 antagonist 4
Vue d'ensemble
Description
CCR2 antagonist 4 is a potent and selective inhibitor of the C-C chemokine receptor type 2 (CCR2). This receptor is primarily expressed on the surface of monocytes, macrophages, and lymphocytes, and plays a crucial role in the recruitment of immune cells to sites of inflammation. By blocking the interaction between CCR2 and its ligands, such as CCL2, this compound can significantly reduce inflammatory responses and has potential therapeutic applications in various inflammatory and immune-related diseases .
Applications De Recherche Scientifique
CCR2 antagonist 4 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the role of CCR2 in various chemical processes and to develop new synthetic methodologies.
Biology: In biological research, this compound is employed to investigate the function of CCR2 in immune cell migration and inflammation.
Medicine: The compound has potential therapeutic applications in treating diseases such as chronic liver disease, cancer, and neuroinflammatory disorders by reducing inflammation and inhibiting disease progression
Mécanisme D'action
CCR2 antagonist 4 competes against MCP-1 binding to CCR2, thereby inhibiting MCP-1/CCR2-mediated PBMCs Ca+2 flux and chemotaxis . It has much less effect against eotaxin binding to CCR3 . Studies suggest that this compound prevents transitions to an active-like state by disrupting a continuous internal water and sodium ion pathway .
Safety and Hazards
CCR2 antagonist 4 should be handled with care to avoid inhalation and contact with eyes and skin . It should be used only in areas with appropriate exhaust ventilation . In case of eye contact, flush eyes immediately with large amounts of water . If skin contact occurs, rinse skin thoroughly with large amounts of water .
Orientations Futures
CCR2 antagonist 4 and other CCR2 antagonists are being studied for their potential in treating various diseases. For example, dual CCR5/CCR2 targeting is emerging as a more efficacious strategy than targeting either receptor alone in the treatment of complex human disorders . Furthermore, blocking the CCL2/CCR2 and CXCLs/CXCR2 axes with CCR2 and CXCR2 antagonists has been shown to reduce macrophage and neutrophil infiltration and hepatic progenitor cell activation, thus overcoming resistance in hepatocellular carcinoma .
Méthodes De Préparation
The synthesis of CCR2 antagonist 4 involves multiple steps, including the formation of key intermediates and their subsequent functionalizationThe final product is obtained through a series of coupling reactions and purification steps . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Des Réactions Chimiques
CCR2 antagonist 4 undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Substitution reactions involve the replacement of functional groups with other groups, often using reagents like halogens or alkylating agents.
Comparaison Avec Des Composés Similaires
CCR2 antagonist 4 can be compared with other similar compounds, such as:
RS504393: Another CCR2 antagonist with a different chemical structure but similar inhibitory effects on CCR2-mediated signaling.
Maraviroc: A CCR5 antagonist that also targets chemokine receptors but has a different specificity and therapeutic application.
BMS-813160: A dual CCR2/CCR5 antagonist that inhibits both CCR2 and CCR5 receptors, offering broader anti-inflammatory effects .
This compound is unique in its high selectivity and potency for CCR2, making it a valuable tool for studying the specific role of this receptor in various biological processes and diseases.
Propriétés
IUPAC Name |
N-[2-[[(3R)-1-[(4-chlorophenyl)methyl]pyrrolidin-3-yl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClF3N3O2/c22-17-6-4-14(5-7-17)12-28-9-8-18(13-28)27-19(29)11-26-20(30)15-2-1-3-16(10-15)21(23,24)25/h1-7,10,18H,8-9,11-13H2,(H,26,30)(H,27,29)/t18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAOQJSULMWXFRK-GOSISDBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)CNC(=O)C2=CC(=CC=C2)C(F)(F)F)CC3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1NC(=O)CNC(=O)C2=CC(=CC=C2)C(F)(F)F)CC3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClF3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


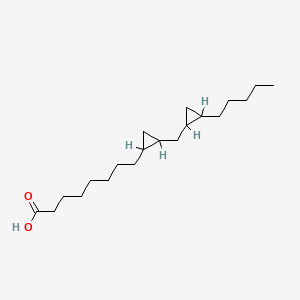
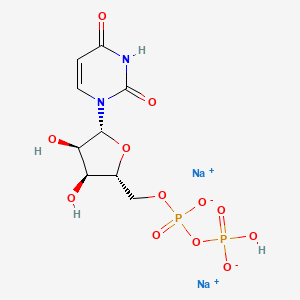

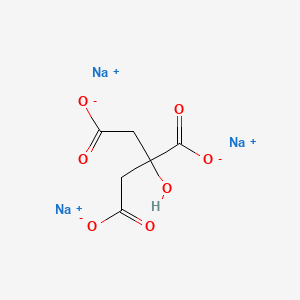
![5-methyl-N-[6-(2-methylpyridin-3-yl)oxypyridin-3-yl]-6-(trifluoromethyl)-2,3-dihydroindole-1-carboxamide;hydrochloride](/img/structure/B1662350.png)

